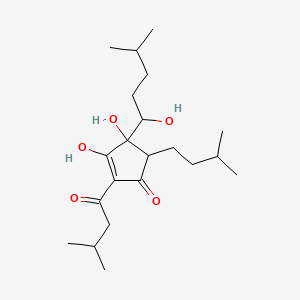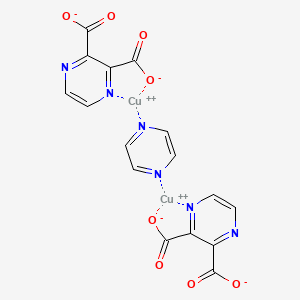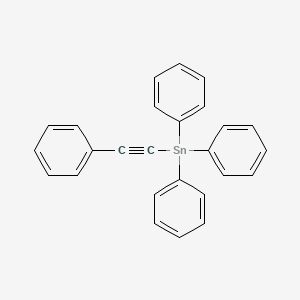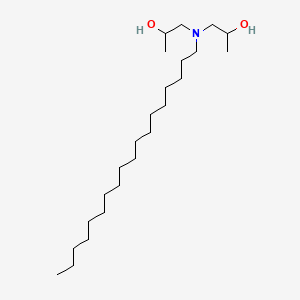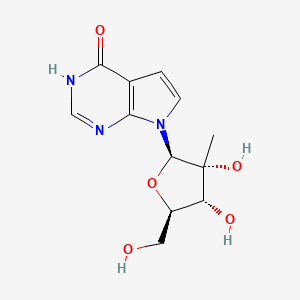
7-Deaza-2'-c-methylinosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Deaza-2’-c-methylinosine is a nucleoside analog known for its antiviral properties. It inhibits the replication of DNA and RNA, making it a valuable compound in the field of antiviral research. This compound has shown efficacy against various viruses, including Zika virus and West Nile virus .
准备方法
The synthesis of 7-Deaza-2’-c-methylinosine involves several steps. One common method includes the use of protected nucleoside intermediates, which are then subjected to various chemical reactions to introduce the 7-deaza and 2’-c-methyl modifications. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired modifications .
Industrial production methods for 7-Deaza-2’-c-methylinosine are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
化学反应分析
7-Deaza-2’-c-methylinosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
科学研究应用
7-Deaza-2’-c-methylinosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of viral replication.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs. .
Industry: In the pharmaceutical industry, 7-Deaza-2’-c-methylinosine is used in the development and testing of antiviral therapies.
作用机制
The primary mechanism of action for 7-Deaza-2’-c-methylinosine involves the inhibition of viral RNA-dependent RNA polymerase. By incorporating into the viral RNA, it disrupts the replication process, thereby reducing viral load and delaying disease progression. This mechanism has been validated in various in vitro and in vivo models .
相似化合物的比较
7-Deaza-2’-c-methylinosine is similar to other nucleoside analogs, such as:
- 2’-C-methylcytidine
- 7-deaza-2’-C-methyladenosine
- Ribavirin
- T-705
Compared to these compounds, 7-Deaza-2’-c-methylinosine has shown unique efficacy in certain viral models, particularly against Zika virus and West Nile virus. Its specific modifications at the 7-deaza and 2’-c-methyl positions contribute to its distinct antiviral activity .
属性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
InChI 键 |
FBACBJBYARSDEH-GAJNKVMBSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


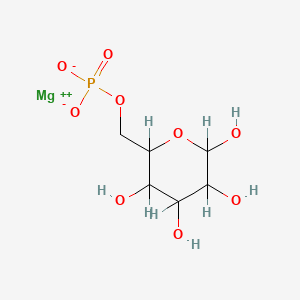
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
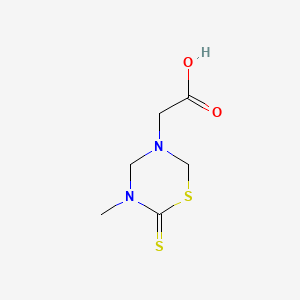
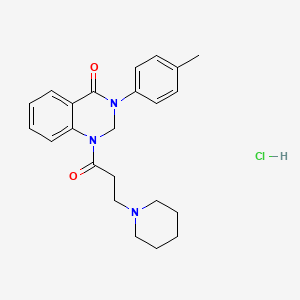
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
